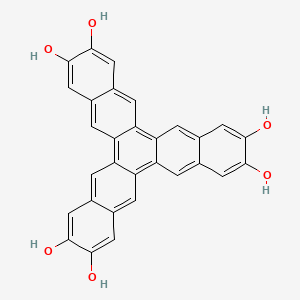
Trinaphthylene-2,3,8,9,14,15-hexaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinaphthylene-2,3,8,9,14,15-hexaol is a complex organic compound characterized by its unique structure, which includes six hydroxyl groups attached to a trinaphthylene core. This compound is known for its extensive π-conjugation, making it a valuable building block in the synthesis of two-dimensional metal-organic frameworks (MOFs) and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotrinaphthylene derivatives.
Substitution: Halogenated or alkylated trinaphthylene compounds.
Aplicaciones Científicas De Investigación
Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of advanced materials with high electrical conductivity and porosity.
Mecanismo De Acción
The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
- Hexahydroxybenzene (HHB)
- Hexahydroxytriphenylene (HHTP)
- Hexachlorotrinaphthylene (HCTN)
Uniqueness
Trinaphthylene-2,3,8,9,14,15-hexaol is unique due to its larger π-conjugated system compared to hexahydroxybenzene and hexahydroxytriphenylene, which results in enhanced electronic properties and greater potential for applications in conductive materials and MOFs . Additionally, its ability to form highly crystalline and porous structures makes it a valuable compound in materials science .
Propiedades
Fórmula molecular |
C30H18O6 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
trinaphthylene-2,3,8,9,14,15-hexol |
InChI |
InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H |
Clave InChI |
BOEPIDZBVRICHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



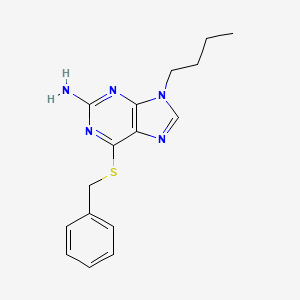
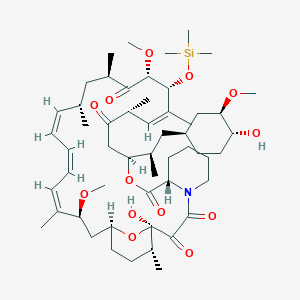
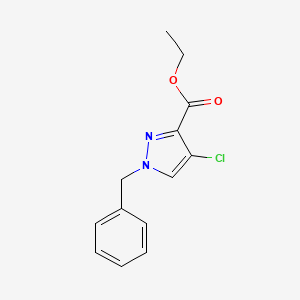
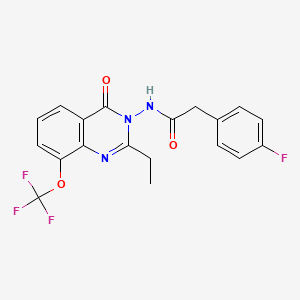
![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
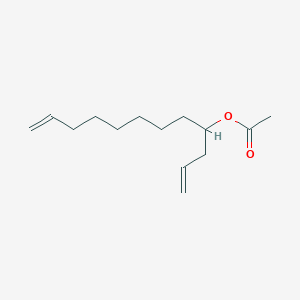
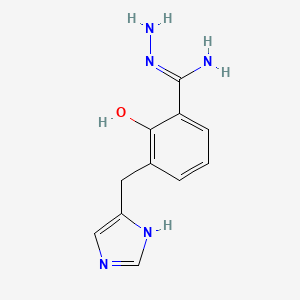
![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)

![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)
